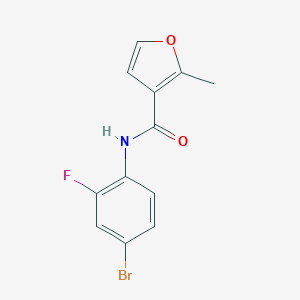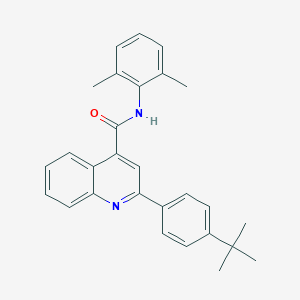![molecular formula C28H28N2O3S B445088 METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B445088.png)
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines quinoline, thiophene, and tert-butylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through carbonylation and methylation reactions. Common reagents used in these reactions include palladium catalysts, tert-butylphenyl bromide, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
科学研究应用
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiophene group may interact with cellular proteins, affecting their function and signaling pathways. These interactions contribute to the compound’s biological activities, such as its anticancer effects.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- 2,4-Di-tert-butylphenol
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)-amino]
Uniqueness
METHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]-4-QUINOLYL}CARBONYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, thiophene, and tert-butylphenyl groups. This structural complexity provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C28H28N2O3S |
|---|---|
分子量 |
472.6g/mol |
IUPAC 名称 |
methyl 2-[[2-(4-tert-butylphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-16-17(2)34-26(24(16)27(32)33-6)30-25(31)21-15-23(29-22-10-8-7-9-20(21)22)18-11-13-19(14-12-18)28(3,4)5/h7-15H,1-6H3,(H,30,31) |
InChI 键 |
KNVJOVGHPNPAIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-chloropropanamide](/img/structure/B445007.png)
![Dimethyl 2-({4-[(4-ethylphenoxy)methyl]benzoyl}amino)terephthalate](/img/structure/B445009.png)
![Isopropyl 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445010.png)
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE](/img/structure/B445014.png)
![N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B445015.png)
![3-chloro-N-(6-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}hexyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B445016.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(4-iodophenoxy)methyl]benzamide](/img/structure/B445019.png)
![N-(2-benzoyl-4-chlorophenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B445020.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B445021.png)
![5-(4-bromophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445024.png)
![3-({[4-(2,4-Dichlorophenyl)-3-(isopropoxycarbonyl)thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445027.png)
![4-[(4-chlorophenoxy)methyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B445028.png)
